Methyl 2-(2-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate
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Overview
Description
Methyl 2-(2-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The structure of this compound includes a triazole ring fused to a pyridine ring, with a methoxyphenyl group and a methyl ester group attached.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-triazolo[1,5-a]pyridines, including Methyl 2-(2-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate, can be achieved through various methods. One common method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another method involves the cyclization of N-(pyrid-2-yl)formamidoximes under mild reaction conditions with trifluoroacetic anhydride .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The use of microwave irradiation and other advanced techniques allows for efficient and scalable production, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a quinone derivative.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogenating agents. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include quinone derivatives, reduced triazole compounds, and various substituted derivatives, depending on the reagents and conditions used .
Scientific Research Applications
Methyl 2-(2-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of Methyl 2-(2-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate involves its interaction with specific molecular targets and pathways. It has been shown to act as an inverse agonist for RORγt, a nuclear receptor involved in immune regulation . Additionally, it inhibits enzymes like PHD-1, JAK1, and JAK2, which are involved in various cellular processes . These interactions lead to the modulation of immune responses and other biological activities.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazolopyridines, such as:
- 1,2,4-Triazolo[1,5-a]pyridine
- 1,2,4-Triazolo[4,3-a]pyridine
- 1,2,4-Triazolo[3,4-a]pyridine
Uniqueness
Methyl 2-(2-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. The presence of the methoxyphenyl group and the methyl ester group enhances its potential as a therapeutic agent and its versatility in chemical synthesis .
Properties
IUPAC Name |
methyl 2-(2-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c1-20-12-8-4-3-6-10(12)13-16-14-11(15(19)21-2)7-5-9-18(14)17-13/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKKQOVDHQRFDOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN3C=CC=C(C3=N2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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